molecular formula C5H3ClFNO B1592658 3-Chloro-2-fluoro-5-hydroxypyridine CAS No. 209328-72-3

3-Chloro-2-fluoro-5-hydroxypyridine

Cat. No. B1592658
CAS RN: 209328-72-3
M. Wt: 147.53 g/mol
InChI Key: IETLNKVWDZYCPN-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-hydroxypyridine, also known as 5-chloro-6-fluoropyridin-3-ol, is a chemical compound with the molecular formula C5H3ClFNO . It is a solid substance that is stored under inert gas (nitrogen or Argon) at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string OC1=CC(Cl)=C(F)N=C1 . The InChI key for this compound is IETLNKVWDZYCPN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 147.53 . It has a predicted boiling point of 354.4±37.0 °C and a density of 1.517 . The compound is a solid at room temperature .

Scientific Research Applications

Fluorination and Functionalization

Selective Fluorination and Drug Synthesis

A study by Zhou et al. (2018) highlights the selective fluorination of 4-substituted 2-aminopyridines and pyridin-2(1H)-ones using Selectfluor in an aqueous solution. This method provides fluorinated pyridines with high yields and regioselectivities, demonstrating the utility of 3-Chloro-2-fluoro-5-hydroxypyridine derivatives in synthesizing complex fluorinated molecules like fluorinated zolimidine, a potential pharmaceutical compound (Zhou et al., 2018).

Functionalization of Pyridinylmethyl Compounds

The efficient functionalization of 2-fluoro-4-methylpyridine through chlorination, hydrolysis, and methanesulfonylation processes was demonstrated by Pesti et al. (2000). This methodology facilitated the synthesis of cognition-enhancing drug candidates, showcasing the compound's relevance in developing therapeutic agents (Pesti et al., 2000).

Nucleophilic Substitution Reactions

Reactivity Studies

Schlosser and Rausis (2005) investigated the reactivity of 2-fluoro- and 2-chloropyridines towards sodium ethoxide, revealing insights into the factors governing nucleophilic (Het)aromatic substitutions. This study provides a foundational understanding of how this compound and its derivatives react under certain conditions, contributing to the development of novel synthetic methodologies (Schlosser & Rausis, 2005).

Radiolabeling and Click Chemistry

[18F]FPyKYNE for Macromolecule Labeling

Kuhnast et al. (2008) introduced FPyKYNE, a novel fluoropyridine-based alkyne reagent designed for the fluorine-18 labeling of macromolecules using click chemistry. This application underscores the importance of this compound derivatives in the field of diagnostic imaging, particularly in the synthesis of PET (Positron Emission Tomography) tracers (Kuhnast et al., 2008).

Metal Complex Formation and Catalysis

Copper Complexes with Fluoropyridines

Blake et al. (1995) synthesized and characterized copper complexes involving 6-fluoro-2-hydroxypyridine, related to this compound. This research illustrates the compound's utility in forming metal-organic frameworks and complexes, which have potential applications in catalysis and material science (Blake et al., 1995).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETLNKVWDZYCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625717
Record name 5-Chloro-6-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209328-72-3
Record name 5-Chloro-6-fluoro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209328-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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